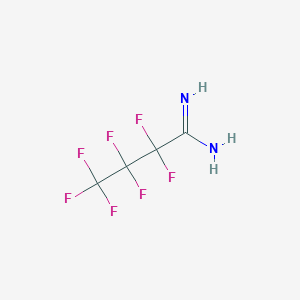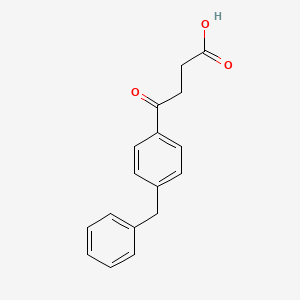
4-(4-苄基苯基)-4-氧代丁酸
描述
4-(4-Benzylphenyl)-4-oxobutanoic acid, also known as 4-benzyl-4-oxobutanoic acid, is a synthetic organic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in water and other polar solvents. This compound is used in the synthesis of a variety of molecules, including pharmaceuticals, agrochemicals, and natural products. It is also used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
科学研究应用
合成和性质
- 表面活性剂合成:使用铜催化的交叉偶联反应合成了 4-氧代丁酸的一种新型表面活性剂衍生物,特别是 4-((4-溴苯基)(十二烷基)氨基)-4-氧代丁酸。通过动态光散射和原子力显微镜观察到,该化合物在其临界胶束浓度 (CMC) 以下表现出独特的大直径胶束前聚集 (陈、胡和傅,2013 年).
安全和危害
未来方向
The future directions for research on “4-(4-Benzylphenyl)-4-oxobutanoic acid” could involve further exploration of its synthesis, characterization, and potential applications. The Suzuki–Miyaura coupling and other reactions involving similar compounds are areas of active research . Further studies could also explore the physical and chemical properties of this compound, as well as its safety and potential hazards.
作用机制
Target of Action
It’s structurally related to benzylic compounds, which are known to undergo reactions at the benzylic position .
Mode of Action
The compound’s mode of action involves interactions at the benzylic position. This includes free radical reactions, nucleophilic substitutions, and oxidations . For instance, in a free radical reaction, a hydrogen atom can be removed from the benzylic position, resulting in a resonance-stabilized radical .
Biochemical Pathways
The compound may participate in Suzuki–Miyaura (SM) cross-coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process involves oxidative addition and transmetalation, where the compound is transferred from boron to palladium .
Result of Action
The result of the compound’s action depends on the specific biochemical pathways it participates in. For instance, in the SM cross-coupling reaction, the compound contributes to the formation of new carbon–carbon bonds .
Action Environment
The action of 4-(4-Benzylphenyl)-4-oxobutanoic acid can be influenced by various environmental factors. For example, the rate of free radical reactions at the benzylic position can be affected by the presence of certain substances, such as N-bromosuccinimide . Additionally, the efficacy of the SM cross-coupling reaction can be influenced by the reaction conditions .
生化分析
Biochemical Properties
4-(4-Benzylphenyl)-4-oxobutanoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative and reductive processes, such as oxidoreductases. The benzyl group in 4-(4-Benzylphenyl)-4-oxobutanoic acid can undergo free radical bromination, nucleophilic substitution, and oxidation reactions . These interactions can lead to the formation of various intermediates and products, which can further participate in metabolic pathways.
Cellular Effects
4-(4-Benzylphenyl)-4-oxobutanoic acid has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, which play crucial roles in cell growth, differentiation, and apoptosis. Additionally, 4-(4-Benzylphenyl)-4-oxobutanoic acid can affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 4-(4-Benzylphenyl)-4-oxobutanoic acid involves its interaction with specific biomolecules, such as enzymes and receptors. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. For example, 4-(4-Benzylphenyl)-4-oxobutanoic acid can act as an inhibitor of certain oxidoreductases, preventing the oxidation or reduction of specific substrates . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-Benzylphenyl)-4-oxobutanoic acid can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to strong oxidizing agents, acids, or bases . Long-term studies have shown that 4-(4-Benzylphenyl)-4-oxobutanoic acid can have sustained effects on cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of 4-(4-Benzylphenyl)-4-oxobutanoic acid in animal models vary with different dosages. At low doses, this compound can have beneficial effects on cellular function and metabolism, while at high doses, it can cause toxic or adverse effects. Studies have shown that high doses of 4-(4-Benzylphenyl)-4-oxobutanoic acid can lead to oxidative stress, inflammation, and cell death in animal models . It is essential to determine the optimal dosage to achieve the desired effects while minimizing toxicity.
Metabolic Pathways
4-(4-Benzylphenyl)-4-oxobutanoic acid is involved in various metabolic pathways, including those related to oxidative and reductive processes. This compound can interact with enzymes such as oxidoreductases, which catalyze the transfer of electrons between molecules . These interactions can affect the metabolic flux and levels of specific metabolites, leading to changes in cellular energy production and utilization .
Transport and Distribution
The transport and distribution of 4-(4-Benzylphenyl)-4-oxobutanoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active or passive transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, 4-(4-Benzylphenyl)-4-oxobutanoic acid can bind to various proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 4-(4-Benzylphenyl)-4-oxobutanoic acid is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular function . The localization of 4-(4-Benzylphenyl)-4-oxobutanoic acid can influence its activity and function, as well as its interactions with other biomolecules .
属性
IUPAC Name |
4-(4-benzylphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c18-16(10-11-17(19)20)15-8-6-14(7-9-15)12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWNKUFPLYQEQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70293144 | |
| Record name | 4-(4-Benzylphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70293144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63471-85-2 | |
| Record name | NSC87379 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87379 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-Benzylphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70293144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


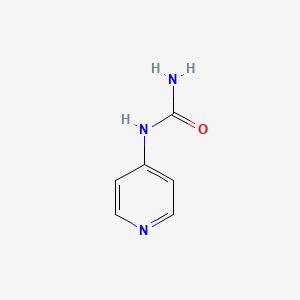

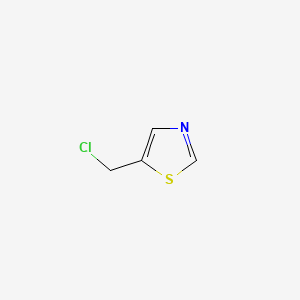

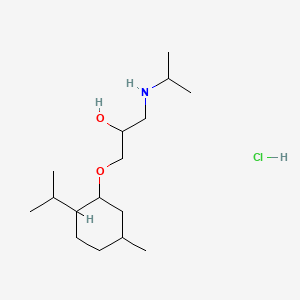
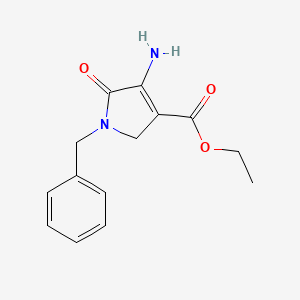

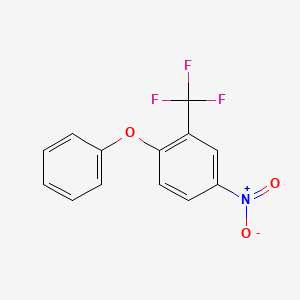

![4-[(Methylsulfonyl)amino]benzoic acid](/img/structure/B1295666.png)
![Ethyl 4-[(methylsulfonyl)amino]benzoate](/img/structure/B1295667.png)
![7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL](/img/structure/B1295668.png)

